1-(2-furoyl)-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-4-(phenylsulfonyl)piperazine, commonly known as Furosemide, is a loop diuretic medication used to treat edema and hypertension. It was first synthesized in 1962 by Hoechst AG, a German pharmaceutical company. Furosemide has been widely studied for its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
Antibacterial Agents and Drug Design
1-(2-furoyl)-4-(phenylsulfonyl)piperazine derivatives have been investigated for their antibacterial properties. Studies have demonstrated these compounds to possess significant antibacterial potential against pathogenic bacteria with mild cytotoxicity, suggesting their promise for drug development and therapeutic applications. The synthesis of N-sulfonated derivatives of (2-furoyl)piperazine has shown these compounds to exhibit low Minimum Inhibitory Concentration (MIC) values, comparable to ciprofloxacin, indicating their high antibacterial potential. This research points towards the utility of these derivatives in designing new antibacterial agents (Abbasi et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Research into 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives has revealed their good enzyme inhibitory activity, with certain compounds showing excellent inhibition against acetyl- and butyrylcholinesterase. This property is crucial for the development of therapies for conditions like Alzheimer's disease. The synthesized molecules displayed activity against various bacterial strains, with evaluations also including their cytotoxicity to ascertain their therapeutic utility (Hussain et al., 2017).
Potential in Alzheimer's Disease Treatment
A series of 2-furoyl piperazine-based sulfonamide derivatives were synthesized targeting Alzheimer's disease. These compounds were evaluated for their inhibitory potential against butyrylcholinesterase (BChE) and assessed for cytotoxicity. The studies, including molecular docking and dynamic simulation approaches, identified several lead compounds promising for Alzheimer's disease treatment, highlighting the role of these derivatives in designing medicinal scaffolds for the disease (Hassan et al., 2019).
Drug Candidates for Type 2 Diabetes and Alzheimer's
Derivatives of 2-furoic piperazide have been synthesized and evaluated for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These studies suggest their applicability in treating type 2 diabetes and Alzheimer's diseases. The synthesis approach and the evaluation of these compounds' bioactivity potential highlight their role in drug discovery and development for these chronic conditions (Abbasi et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-15(14-7-4-12-21-14)16-8-10-17(11-9-16)22(19,20)13-5-2-1-3-6-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDOLKLOOKFUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644219 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.